Cas no 946306-92-9 (N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide)

N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 6H-1,2,3-Triazolo[4,5-d]pyrimidine-6-acetamide, 3,7-dihydro-N,3-dimethyl-7-oxo-N-phenyl-
- F5060-0088
- CHEMBL4916003
- 946306-92-9
- N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
- AKOS024493897
- N-methyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide
- N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide
-
- インチ: 1S/C14H14N6O2/c1-18(10-6-4-3-5-7-10)11(21)8-20-9-15-13-12(14(20)22)16-17-19(13)2/h3-7,9H,8H2,1-2H3
- InChIKey: CGDUWGSUDMJOJY-UHFFFAOYSA-N
- SMILES: C1N(CC(N(C)C2=CC=CC=C2)=O)C(=O)C2N=NN(C)C=2N=1
計算された属性
- 精确分子量: 298.11782371g/mol
- 同位素质量: 298.11782371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 476
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 83.7Ų
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5060-0088-15mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-3mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-2mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-10mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-40mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-1mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-5mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-2μmol |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-20μmol |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5060-0088-25mg |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide |
946306-92-9 | 25mg |
$109.0 | 2023-09-10 |
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamideに関する追加情報
Recent Advances in the Study of N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide (CAS: 946306-92-9)
The compound N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide (CAS: 946306-92-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activities.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The triazolopyrimidine core of the molecule has been identified as a critical pharmacophore, contributing to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise interactions between the compound and its target proteins, offering valuable insights for further drug development.
In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are implicated in various diseases, including cancer and autoimmune disorders. Notably, the compound has shown promising results in preclinical models of rheumatoid arthritis and certain types of leukemia, with minimal off-target effects. These findings underscore its potential as a lead candidate for the development of novel therapeutics.
Further investigations into the pharmacokinetic and pharmacodynamic properties of the compound have revealed favorable bioavailability and metabolic stability, making it a viable candidate for oral administration. However, challenges related to solubility and formulation optimization remain to be addressed in subsequent studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound into clinical trials.
In conclusion, the latest research on N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide (CAS: 946306-92-9) highlights its significant potential as a therapeutic agent. Continued exploration of its mechanisms and optimization of its chemical properties will be crucial for translating these findings into clinical applications. This brief serves as a valuable resource for researchers and industry professionals seeking to stay abreast of developments in this promising area of medicinal chemistry.
946306-92-9 (N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide) Related Products
- 141106-53-8(3-(4-fluorophenyl)benzenethiol)
- 1260782-29-3(5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)
- 618422-98-3(1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 2034290-18-9(1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one)
- 1236275-93-6(2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1067237-58-4(2-fluoro-N-Methyl BenzeneethanaMine HCL)
- 1261819-50-4(3-Fluoro-2-(trifluoromethyl)-4-(3-(trifluoromethyl)phenyl)pyridine)
- 1361911-83-2(2-(2,5-Dichlorophenyl)-5-methylthiazole)
- 66777-93-3(Tris(p-nitrobenzyl) Phosphate)
- 2035006-89-2((2E)-N-({[2,4'-bipyridine]-3-yl}methyl)-3-(furan-2-yl)prop-2-enamide)




